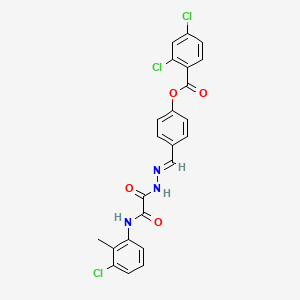
3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate is a chemical compound with the empirical formula C15H19BF4NP and a molecular weight of 331.10 g/mol . It is commonly used as a ligand in various coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate typically involves the reaction of diphenylphosphine with 3-bromopropylamine, followed by the addition of tetrafluoroboric acid. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions, particularly in coupling reactions
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide. The reactions are typically carried out under an inert atmosphere to prevent oxidation .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, in coupling reactions, the products are often biaryl compounds or other complex organic molecules .
Applications De Recherche Scientifique
3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in various coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals, polymers, and materials science.
Mécanisme D'action
The mechanism by which 3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate exerts its effects involves its role as a ligand in catalytic cycles. It coordinates with metal centers, such as palladium, to form active catalytic species that facilitate various coupling reactions. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Another commonly used ligand in coupling reactions.
2-(Diphenylphosphino)benzoic acid: Used in similar applications but has different steric and electronic properties.
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand used in various catalytic processes
Uniqueness
3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate is unique due to its specific structure, which provides distinct steric and electronic properties. These properties make it particularly effective in certain coupling reactions, offering advantages in terms of reaction rates and selectivity .
Propriétés
Formule moléculaire |
C15H19BF4NP |
|---|---|
Poids moléculaire |
331.10 g/mol |
Nom IUPAC |
3-diphenylphosphanylpropylazanium;tetrafluoroborate |
InChI |
InChI=1S/C15H18NP.BF4/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;2-1(3,4)5/h1-6,8-11H,7,12-13,16H2;/q;-1/p+1 |
Clé InChI |
DQEGSBMYLPJDIY-UHFFFAOYSA-O |
SMILES canonique |
[B-](F)(F)(F)F.C1=CC=C(C=C1)P(CCC[NH3+])C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



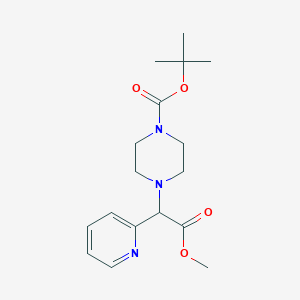
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12056374.png)
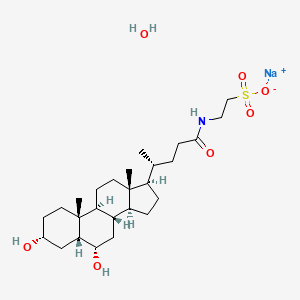
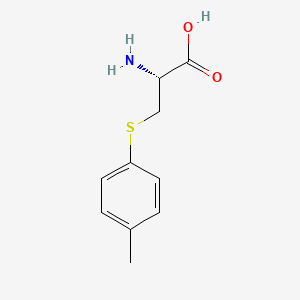
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12056385.png)
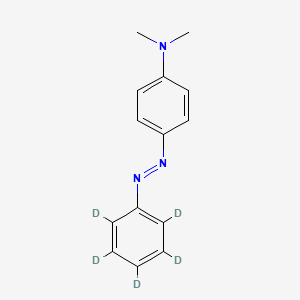
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium](/img/structure/B12056394.png)
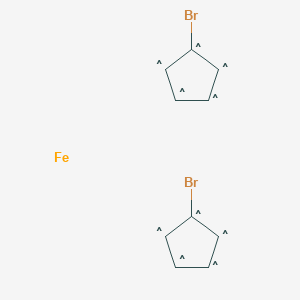
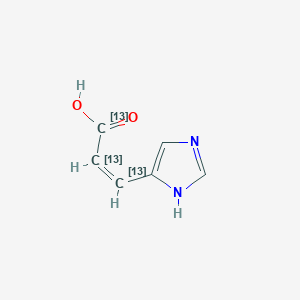

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12056415.png)
